Non-Glycosidic Core Distinction
Espicufolin is a non-glycosidic member of the 4H-anthra[1,2-b]pyran antibiotic class, lacking the C-glycoside attachments and epoxide-containing side chains characteristic of the pluramycin family [1]. While pluramycins such as kidamycin, hedamycin, and pluramycin A possess complex glycosylated structures that contribute to their DNA-intercalating antitumor activity, espicufolin's aglycone core lacks these carbohydrate moieties entirely [2]. This structural simplification correlates with a distinct biological profile: espicufolin exhibits neuroprotective activity at 40 nM EC50 [3], whereas pluramycins are primarily characterized as antitumor agents with cytotoxicity-based mechanisms [2].
| Evidence Dimension | Presence of glycosidic side chains |
|---|---|
| Target Compound Data | No glycosidic substitution; molecular formula C22H18O6; molecular weight 378.4 g/mol |
| Comparator Or Baseline | Pluramycin family (e.g., kidamycin, hedamycin): contain C-glycoside attachments and frequently epoxide side chains; molecular weights typically > 600 g/mol |
| Quantified Difference | Structural class distinction (non-glycosidic vs. glycosylated); ~40-60% lower molecular weight than typical pluramycins |
| Conditions | Chemical structural analysis via spectroscopic methods |
Why This Matters
Procurement of espicufolin is justified when research requires a non-glycosidic 4H-anthra[1,2-b]pyran scaffold without the confounding bioactivities associated with glycosidic moieties found in pluramycin-family compounds.
- [1] Krohn K. Synthesen aus der Reihe 4H-Anthra[1,2-b]pyranon-Antibiotika (Espicufolin, Indomycinone, Kidamycinon, Rubiflavinone, Pluramycinone, Hedamycinone). DFG Project 5349538 (2001-2009). View Source
- [2] Séquin U. The antibiotics of the pluramycin group (4H-anthra[1,2-b]pyran antibiotics). Fortschr Chem Org Naturst. 1986;50:58-122. View Source
- [3] Kim JS, Shin-Ya K, Eishima J, Furihata K, Seto H. A novel neuronal cell protecting substance, espicufolin, produced by Streptomyces sp. cu39. J Antibiot (Tokyo). 1996 Sep;49(9):947-8. View Source
